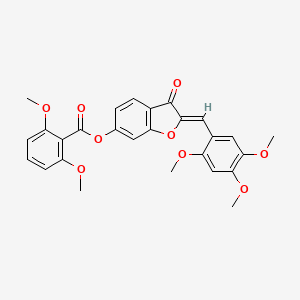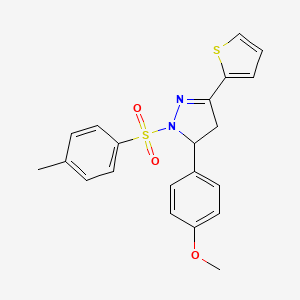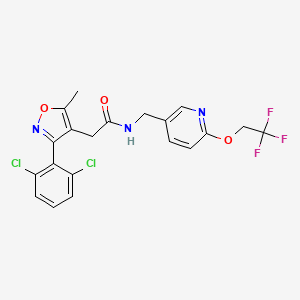
Nav1.7 blocker 24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nav1.7 blocker 24 is a synthetic compound that has been developed as a potential painkiller. It works by blocking Nav1.7 channels, which are responsible for transmitting pain signals in the nervous system. 7 blocker 24, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
Nav1.7 blocker 24 works by blocking Nav1.7 channels, which are present in sensory neurons that transmit pain signals. By blocking these channels, Nav1.7 blocker 24 reduces the transmission of pain signals, which can provide relief from chronic pain. Nav1.7 channels are also involved in other physiological processes, such as the regulation of blood pressure and heart rate, but Nav1.7 blocker 24 has been shown to have minimal effects on these processes.
Biochemical and Physiological Effects:
Nav1.7 blocker 24 has been shown to have a selective effect on Nav1.7 channels, with minimal effects on other Nav channels. This selectivity is important because it reduces the risk of side effects that may occur with non-selective Nav channel blockers. Nav1.7 blocker 24 has also been shown to have a long half-life, which means that it can provide sustained pain relief over an extended period.
Advantages and Limitations for Lab Experiments
One of the main advantages of Nav1.7 blocker 24 for lab experiments is its selectivity for Nav1.7 channels. This allows researchers to study the specific role of Nav1.7 channels in pain transmission without affecting other Nav channels. However, Nav1.7 blocker 24 is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on Nav1.7 channels. Additionally, Nav1.7 blocker 24 is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Future Directions
There are several future directions for research on Nav1.7 blocker 24. One area of focus is the development of more selective Nav1.7 blockers, which can reduce the risk of side effects. Another area of research is the evaluation of Nav1.7 blocker 24 in clinical trials, which can provide valuable information on its safety and efficacy. Additionally, researchers are exploring the potential of Nav1.7 blockers for the treatment of other conditions, such as epilepsy and migraine. Overall, Nav1.7 blocker 24 shows great promise as a potential painkiller, and further research is needed to fully understand its potential.
Conclusion:
Nav1.7 blocker 24 is a synthetic compound that has shown promise as a potential painkiller. It works by blocking Nav1.7 channels, which are responsible for transmitting pain signals in the nervous system. Nav1.7 blocker 24 has been the subject of extensive scientific research, and it is currently being evaluated in clinical trials as a potential painkiller. While Nav1.7 blocker 24 has several advantages for lab experiments, its long-term effects on the body are not yet fully understood. Further research is needed to fully understand the potential of Nav1.7 blocker 24 as a painkiller, and to explore its potential for the treatment of other conditions.
Synthesis Methods
Nav1.7 blocker 24 is synthesized using a multi-step process that involves several chemical reactions. The starting materials for the synthesis include commercially available compounds, which are then modified through a series of chemical transformations to produce the final product. The synthesis of Nav1.7 blocker 24 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Nav1.7 blocker 24 has been the subject of extensive scientific research, particularly in the field of pain management. Studies have shown that Nav1.7 channels play a crucial role in transmitting pain signals, and blocking these channels can provide relief from chronic pain. Nav1.7 blocker 24 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials as a potential painkiller.
properties
IUPAC Name |
2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-13(19(28-31-11)18-14(21)3-2-4-15(18)22)7-16(29)26-8-12-5-6-17(27-9-12)30-10-20(23,24)25/h2-6,9H,7-8,10H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEIDCOJJGHLKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC(=O)NCC3=CN=C(C=C3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nav1.7 blocker 24 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

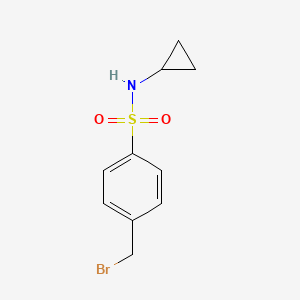

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)
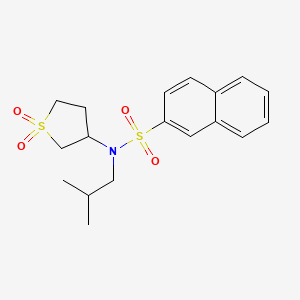
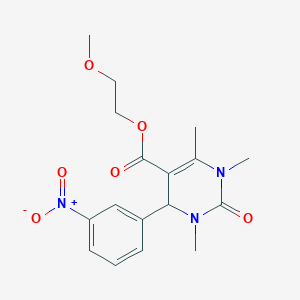
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
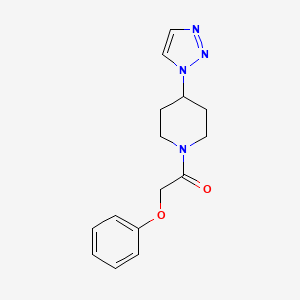
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
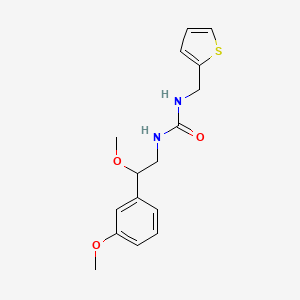
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
